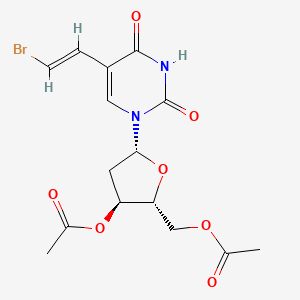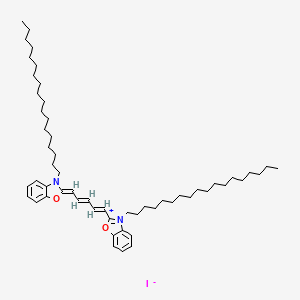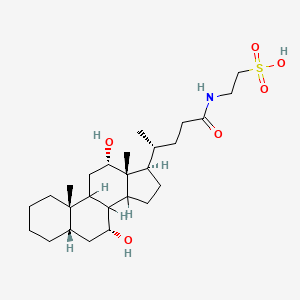
Methyl O-acetylricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl acetyl ricinoleate is a methyl ester.
Scientific Research Applications
Herbicide Resistance : A study demonstrated that reduced rates of the acetyl-coenzyme A carboxylase (ACCase)-inhibiting herbicide diclofop-methyl can rapidly select for resistance in a susceptible biotype of Lolium rigidum, a weed species. This indicates that Methyl O-acetylricinoleate may play a role in developing herbicide resistance in certain plant species (Neve & Powles, 2005).
Synthesis and Catalysis : Methyl O-acetylricinoleate has been synthesized by acetylation of methyl ricinate using [Hmim]HSO4 ionic liquid as a catalyst. This process achieved a high yield under optimal conditions, showcasing its potential in synthetic chemistry applications (Ge Xiao-don, 2015).
Epigenetics and Cancer : Epigenetic modifications like DNA methylation and histone acetylation, which are chemically related to Methyl O-acetylricinoleate, play a significant role in various pathologies, including cancer. The study of natural products and their use as DNMT or HDAC inhibitors in cancer treatments is an area where this compound could have implications (Lascano, Lopez & Arimondo, 2018).
Methylation and Acetylation in Metabolic Control : Methylation and acetylation, the processes in which Methyl O-acetylricinoleate is involved, are crucial for epigenetics. They are sensitive to cellular metabolic status and impact critical biological outcomes like stem cell fate and cancer (Su, Wellen & Rabinowitz, 2016).
properties
CAS RN |
4648-28-6 |
|---|---|
Product Name |
Methyl O-acetylricinoleate |
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl (Z)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11- |
InChI Key |
CMOYPQWMTBSLJK-KAMYIIQDSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OC)OC(=O)C |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C |
Other CAS RN |
140-03-4 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1237867.png)



![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)







![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)
